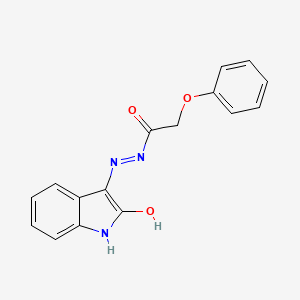

3-(Phenoxyacetylhydrazono)-2-indolinone

Description

Significance of the Indolinone Core in Drug Discovery

The indolinone, or 2-indolinone, scaffold is a privileged heterocyclic structure consisting of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring with a carbonyl group at the C-2 position. nih.gov This core is a prominent feature in numerous natural products and synthetic compounds, demonstrating a wide array of biological activities. ejmo.org Its structural rigidity and ability to participate in various molecular interactions, including hydrogen bonding and hydrophobic interactions, make it an ideal foundation for the design of targeted therapeutic agents. researchgate.net

In the realm of drug discovery, the indolinone scaffold is particularly recognized for its role in the development of kinase inhibitors. nih.govnih.gov Protein kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer. nih.govnih.gov Several FDA-approved drugs, such as Sunitinib (used for renal cell carcinoma) and Nintedanib (used for idiopathic pulmonary fibrosis and certain cancers), feature the indolinone core, highlighting its clinical significance. nih.gov These molecules typically function by competing with ATP for the binding site on the kinase, thereby inhibiting its activity. nih.govnih.gov Beyond cancer, indolinone derivatives have been investigated for their potential as antibacterial, anti-inflammatory, and antiviral agents. ejmo.org

Overview of Hydrazone Derivatives in Chemical Biology

Hydrazones are a class of organic compounds characterized by the >C=N-NH- functional group, typically formed by the condensation reaction of a ketone or aldehyde with a hydrazine (B178648) derivative. This azomethine group (-NHN=CH-) is a versatile pharmacophore that has garnered significant attention in medicinal chemistry. The presence of both hydrogen bond donors and acceptors, along with the C=N bond's ability to exist in E/Z isomeric forms, allows hydrazone derivatives to bind effectively to various biological targets.

The biological profile of hydrazone derivatives is exceptionally broad, with studies reporting antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties. For instance, Iproniazid, a hydrazide derivative, was one of the first antidepressants, functioning as a monoamine oxidase (MAO) inhibitor. The hydrazone linkage is also utilized in drug delivery systems as it can be stable at physiological pH but is susceptible to cleavage in the acidic environment of lysosomes within a cell, allowing for targeted drug release. nih.gov This wide spectrum of activity has established hydrazones as a crucial class of compounds for the development of new therapeutic agents.

Structural Context and Research Rationale for 3-(Phenoxyacetylhydrazono)-2-indolinone

The compound this compound is a hybrid molecule resulting from the condensation of isatin (B1672199) (or its derivative) with phenoxyacetylhydrazide. The rationale for designing such a molecule stems from the principle of molecular hybridization, which aims to combine two or more pharmacophores to create a new compound with potentially enhanced affinity, selectivity, or a dual mode of action.

The Indolinone Moiety: As previously discussed, the 2-indolinone core serves as a well-established scaffold for potent biological activity, particularly as a kinase inhibitor.

The Phenoxyacetyl Group: The phenoxyacetyl moiety is found in various compounds with biological significance, including as a side chain in some penicillin antibiotics (e.g., Penicillin V). Its inclusion introduces additional sites for molecular interactions and can modulate the compound's lipophilicity and pharmacokinetic properties.

The synthesis of this compound is therefore a rational drug design strategy. Researchers would hypothesize that by combining the kinase-inhibiting potential of the indolinone core with the versatile biological activity of the hydrazone linker and the modulatory properties of the phenoxyacetyl group, the resulting hybrid compound could exhibit potent and potentially novel therapeutic effects, such as enhanced anticancer or antimicrobial activity.

While specific research data on this compound is not widely available in the public domain, the biological activities of structurally similar indolinone-hydrazone derivatives have been explored, providing a strong basis for its investigation.

Biological Activity of Structurally Related Indolinone-Hydrazone Derivatives

In the absence of specific studies on this compound, this section presents findings on closely related compounds where the indolinone-hydrazone core is present, but the terminal group is different. This data illustrates the therapeutic potential of this class of molecules.

Anticancer Activity

Many indolinone-hydrazone derivatives have been synthesized and evaluated as anticancer agents. Their mechanism often involves the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. For example, a study on a series of N'-(2-oxoindolin-3-ylidene)hydrazide-hydrazone derivatives showed potent cytotoxic activity against various human tumor cell lines. Similarly, compounds synthesized by condensing 3-hydrazonoindolin-2-one with various aldehydes have demonstrated significant anti-proliferative effects against lung, colon, and breast cancer cell lines.

The table below summarizes the in vitro anticancer activity of some representative indolinone-hydrazone derivatives against different cancer cell lines, with activity often measured by the IC₅₀ value (the concentration of a drug that is required for 50% inhibition in vitro).

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Bis-isatin hydrazone | MCF-7 (Breast) | 1.84 | |

| Bis-isatin hydrazone | HCT-116 (Colon) | 3.31 | |

| Indolyl-Hydrazone | MCF-7 (Breast) | 2.73 | |

| Hydrazonoindolin-2-one | A-549 (Lung) | 1.6 | |

| Hydrazonoindolin-2-one | ZR-75 (Breast) | 1.8 |

This table presents data for structurally related compounds to illustrate the potential of the indolinone-hydrazone scaffold, not for this compound itself.

Antimicrobial Activity

The indolinone scaffold is also a promising base for the development of new antimicrobial agents to combat drug-resistant pathogens. nih.gov A study focusing on 3-alkylidene-2-indolone derivatives reported significant antibacterial activity, particularly against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The table below shows the Minimum Inhibitory Concentration (MIC) values for some of these compounds, representing the lowest concentration that prevents visible growth of a microorganism.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| (Z)-3-(hydroxy(4-nitrophenyl)methylene)-1-methylindolin-2-one | S. aureus ATCC 43300 (MRSA) | 0.5 | nih.gov |

| (Z)-3-((4-chlorophenyl)(hydroxy)methylene)-1-methylindolin-2-one | S. aureus ATCC 43300 (MRSA) | 0.5 | nih.gov |

| (Z)-3-((4-bromophenyl)(hydroxy)methylene)-1-methylindolin-2-one | S. aureus ATCC 43300 (MRSA) | 0.5 | nih.gov |

| Gatifloxacin (Control) | S. aureus ATCC 43300 (MRSA) | 0.5 | nih.gov |

This table presents data for structurally related compounds to illustrate the potential of the indolinone scaffold, not for this compound itself.

Structure

3D Structure

Properties

CAS No. |

154910-40-4 |

|---|---|

Molecular Formula |

C16H13N3O3 |

Molecular Weight |

295.29 g/mol |

IUPAC Name |

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-phenoxyacetamide |

InChI |

InChI=1S/C16H13N3O3/c20-14(10-22-11-6-2-1-3-7-11)18-19-15-12-8-4-5-9-13(12)17-16(15)21/h1-9,17,21H,10H2 |

InChI Key |

XGBZNFPTGLLNDG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)N=NC2=C(NC3=CC=CC=C32)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phenoxyacetylhydrazono 2 Indolinone and Its Derivatives

Classic Synthetic Routes to 3-Hydrazono-2-indolinones

The most fundamental and widely employed method for the synthesis of 3-hydrazono-2-indolinone scaffolds is the acid-catalyzed condensation reaction between an isatin (B1672199) (indoline-2,3-dione) and a suitable hydrazide. mdpi.comasianpubs.orgnih.gov In the specific case of 3-(phenoxyacetylhydrazono)-2-indolinone, the reaction involves the condensation of isatin with phenoxyacetyl hydrazide.

This reaction is typically carried out by refluxing a mixture of the two reactants in a protic solvent, such as ethanol (B145695), often with a catalytic amount of a weak acid like glacial acetic acid. mdpi.comnih.govmdpi.com The initial step involves the nucleophilic attack of the terminal amino group of the hydrazide on the highly electrophilic C3-carbonyl group of the isatin ring. This is followed by a dehydration step, leading to the formation of the stable hydrazone (C=N) bond. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). nih.gov The resulting product often precipitates from the reaction mixture upon cooling and can be purified by recrystallization. nih.gov

The general scheme for this classic synthesis is as follows:

Step 1: Preparation of the required hydrazide, such as phenoxyacetyl hydrazide, which can be synthesized from the corresponding ester (e.g., ethyl phenoxyacetate) and hydrazine (B178648) hydrate (B1144303). researchgate.netnih.gov

Step 2: Condensation of the isatin with the prepared hydrazide. The reaction mixture is heated, typically under reflux, in a suitable solvent like ethanol with an acid catalyst. mdpi.comresearchgate.net

This method is valued for its simplicity, use of readily available starting materials, and generally good yields. mdpi.com

Advanced Synthetic Strategies for Substituted 3-Hydrazono-2-indolinones

Modern synthetic chemistry has introduced several advanced strategies to improve the synthesis of substituted 3-hydrazono-2-indolinones, focusing on efficiency, milder reaction conditions, and environmental compatibility. These methods include microwave-assisted synthesis and the use of novel catalysts.

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the synthesis of isatin-based hydrazones, microwave heating can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. nih.gov For instance, the three-component reaction of isatin, an amino acid, and but-2-ynedioates has been successfully performed using microwave irradiation in an aqueous medium without any catalyst. nih.gov

The use of heterogeneous or eco-friendly catalysts is another significant advancement. Catalysts such as proton-exchanged montmorillonite (B579905) clay (MMT-H+) have been employed as green, reusable catalysts for the synthesis of isatin aldazines, which are structurally related to hydrazones. researchgate.net Similarly, zinc sulfide (B99878) nanoparticles (ZnS NPs) have been used to catalyze the Knoevenagel condensation followed by Michael addition in the synthesis of spirooxindoles from isatin derivatives, demonstrating the utility of nanoparticle catalysis in generating complex isatin-based structures. rsc.org

One-pot, multi-component reactions represent a highly efficient strategy for generating molecular diversity. These reactions combine two or more starting materials in a single reaction vessel to form a complex product, minimizing the need for isolating intermediates and reducing waste. For example, a one-pot, three-component reaction of substituted isatin, thiosemicarbazide, and 3-(2-bromoacetyl) coumarin (B35378) has been reported for the synthesis of complex isatin-incorporated hybrids. researchgate.net

Derivatization Approaches for Structural Analogs of this compound

The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide array of structural analogs. These modifications are crucial for exploring structure-activity relationships in medicinal chemistry.

The nitrogen atom at position 1 of the indolinone ring is a common site for derivatization. The hydrogen atom on this nitrogen can be readily substituted with various alkyl, aryl, or functionalized groups. A standard method for this modification is N-alkylation or N-arylation, which typically involves reacting the N-unsubstituted indolinone with an appropriate alkyl or aryl halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). asianpubs.org

Another important reaction for modifying the N1 position is the Mannich reaction. This involves the reaction of the N-H group with formaldehyde (B43269) and a primary or secondary amine to introduce an aminomethyl group. Modern synthetic methods also include the oxidation of N-alkylated indole (B1671886) derivatives to produce N-alkylated isatins, which can then be used to synthesize the desired N1-substituted hydrazones. nih.gov

The phenoxy group provides another avenue for structural diversification. Substituted phenoxyacetyl hydrazides can be synthesized and then condensed with isatin to generate analogs with various functional groups on the phenyl ring. The synthesis of these substituted hydrazides typically starts from a correspondingly substituted phenol (B47542).

The general synthetic route is as follows:

Reaction of a substituted phenol with an ethyl haloacetate (e.g., ethyl chloroacetate (B1199739) or ethyl bromoacetate) in the presence of a base to form the corresponding substituted ethyl phenoxyacetate.

Subsequent reaction of the ester with hydrazine hydrate to yield the desired substituted phenoxyacetyl hydrazide. researchgate.net

This approach allows for the introduction of a wide range of substituents, including electron-donating groups (e.g., methoxy (B1213986), methyl) and electron-withdrawing groups (e.g., chloro, nitro), onto the phenoxy ring, enabling fine-tuning of the molecule's electronic and lipophilic properties. nih.gov

Table 1: Examples of Reagents for Modifying the Phenoxy Moiety

| Starting Phenol | Reagent for Hydrazide Synthesis | Resulting Hydrazide |

| 4-Chlorophenol | Ethyl bromoacetate, then Hydrazine hydrate | 2-(4-Chlorophenoxy)acetohydrazide |

| 4-Methylphenol | Ethyl chloroacetate, then Hydrazine hydrate | 2-(p-Tolyloxy)acetohydrazide |

| 4-Methoxyphenol | Ethyl chloroacetate, then Hydrazine hydrate | 2-(4-Methoxyphenoxy)acetohydrazide |

| 4-Nitrophenol | Ethyl bromoacetate, then Hydrazine hydrate | 2-(4-Nitrophenoxy)acetohydrazide |

The acetylhydrazone linker connecting the indolinone and phenoxy moieties can be varied to alter the molecule's length, flexibility, and hydrogen-bonding capabilities. This can be achieved by synthesizing different hydrazides to condense with isatin. For instance, replacing the acetyl group with longer alkyl chains, incorporating different cyclic structures, or using dicarbohydrazides can lead to novel derivatives, including bis-isatin compounds where two isatin units are connected by a single linker. nih.govresearchgate.net

The synthesis of these varied linkers often starts with different dicarboxylic acids or other bifunctional molecules which are then converted to the corresponding dihydrazides. These dihydrazides can then react with two equivalents of isatin to form bis-hydrazones. researchgate.net For example, bis(2-oxoindolin-3-ylidene)-1H-pyrrole-2,4-dicarbohydrazide derivatives have been synthesized, showcasing a heterocyclic linker. researchgate.net

The C3 position of the indolinone ring is highly reactive and serves as a key position for constructing spirocyclic systems. Spirooxindoles, which contain a spiro atom at the C3 position of the indolinone core, are a significant class of compounds. The exocyclic C=N double bond of the hydrazone can potentially participate in cycloaddition reactions, or the C3-carbonyl of isatin itself can be used as a precursor.

Several methods exist for synthesizing spirooxindoles from isatin derivatives:

Three-component reactions: The reaction of isatins, an activated methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate), and another component can lead to spiro systems. For example, the reaction of isatin, a β-diketone, and enamines, catalyzed by silver nanoparticles, yields spirooxindoles. rsc.org

Domino Reactions: A one-pot protocol involving a zinc-mediated Barbier/aza-Barbier reaction between isatins (or isatin imines) and 2-(bromomethyl)acrylates can generate spiro-fused 2-oxindole-α-methylene-γ-butyrolactones/lactams. mdpi.com

Condensation Reactions: The condensation of isatins with compounds containing two nucleophilic sites can lead to spiro heterocycles. For instance, reacting isatins with 2-aminobenzamides or 2-aminonorbornene (B1216617) carboxamides can produce spiro-quinazolinones. nih.gov

[4+2] Cycloadditions: Intramolecular Diels-Alder type reactions of isoindolinone derivatives can be used to construct spiro ring systems. nii.ac.jp

These advanced synthetic approaches provide access to a rich diversity of complex, three-dimensional structures based on the indolinone scaffold.

Table 2: Summary of Synthetic Strategies for Spiro-Indolinones

| Reaction Type | Key Reagents | Catalyst/Conditions | Spiro System Formed |

| Three-Component | Isatin, β-Diketone, Enamine | Silver Nanoparticles, Water, 90 °C | Spirooxindole |

| Domino Reaction | Isatin, 2-(Bromomethyl)acrylate | Zinc, THF, 80 °C | Spiro-lactone |

| Condensation | Isatin, 2-Aminonorbornene carboxamide | Alum, Ethanol, Reflux | Spiro-quinazoline |

| Knoevenagel/Michael | Isatin, Dimedone, Malononitrile | ZnS Nanoparticles, Ultrasonic irradiation | Spiro[chromene-4,3′-indoline] |

Mechanistic Investigations and Molecular Targets

Elucidation of Molecular Pathways and Signaling Cascades

Research into the molecular mechanisms of 3-(Phenoxyacetylhydrazono)-2-indolinone and related compounds suggests a significant impact on cellular signaling cascades, primarily through the inhibition of protein kinases. The indolin-2-one scaffold is a well-established pharmacophore known to target the ATP-binding site of various kinases, thereby disrupting downstream signaling pathways that are often hyperactivated in disease states.

Derivatives of 3-hydrazonoindolin-2-one have been shown to induce apoptosis, a form of programmed cell death, through intricate signaling pathways. This process is often initiated by the modulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. Studies on analogous compounds have demonstrated an increased expression of Bax and a decreased expression of Bcl-2, leading to the activation of caspases, which are key executioners of apoptosis nih.gov. Specifically, the activation of caspase-3 and caspase-9 has been observed, indicating the involvement of the intrinsic apoptotic pathway nih.gov.

Furthermore, the anti-proliferative effects of similar compounds have been linked to the disruption of cell cycle progression. Analysis has revealed that treatment with certain 3-hydrazonoindolin-2-one derivatives can lead to an accumulation of cells in specific phases of the cell cycle, such as the G2/M phase, preventing them from proceeding to mitosis nih.gov.

Identification of Specific Protein and Enzyme Targets

The primary molecular targets for many 3-substituted indolin-2-ones are receptor tyrosine kinases (RTKs). These enzymes play a crucial role in cellular communication and are involved in processes such as cell growth, proliferation, and differentiation. The general mechanism of inhibition involves the compound binding to the ATP-binding pocket of the kinase domain, which prevents the phosphorylation of tyrosine residues and subsequently blocks the activation of downstream signaling pathways.

While specific targets for this compound are still under detailed investigation, studies on the broader class of compounds have identified several key RTKs that are potently inhibited. These include:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 is a critical strategy in cancer therapy to cut off the blood supply to tumors nih.govnih.govresearchgate.netresearchgate.net.

Platelet-Derived Growth Factor Receptor (PDGFR): Involved in cell growth and division.

Epidermal Growth Factor Receptor (EGFR): Plays a role in cell proliferation and is often overexpressed in various cancers.

Fibroblast Growth Factor Receptor (FGFR): Important for cell growth, survival, and differentiation.

The selectivity of these compounds for different RTKs can be modulated by altering the substituent at the 3-position of the indolin-2-one core.

Beyond RTKs, other potential protein targets for 3-hydrazonoindolin-2-one derivatives include enzymes involved in cell cycle regulation, such as Cyclin-Dependent Kinases (CDKs). For instance, some analogs have been shown to inhibit CDK2, a key regulator of the G1/S phase transition in the cell cycle researchgate.net.

Modulation of Gene Expression and Critical Cellular Processes

The interaction of this compound and its analogs with their molecular targets triggers a cascade of events that ultimately leads to changes in gene expression and the modulation of critical cellular processes.

Gene Expression:

The inhibition of signaling pathways by these compounds can alter the activity of transcription factors, which in turn modifies the expression of genes involved in cell survival, proliferation, and apoptosis. For example, the upregulation of the pro-apoptotic gene Bax and the downregulation of the anti-apoptotic gene Bcl-2 have been observed with similar compounds nih.gov.

Cellular Processes:

The primary cellular processes affected by this class of compounds include:

Apoptosis: As previously discussed, the induction of programmed cell death is a key mechanism of action. This is often characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.

Cell Cycle Arrest: By inhibiting key cell cycle regulators, these compounds can halt the progression of the cell cycle, thereby preventing cell division and proliferation nih.govmdpi.com. Studies on related compounds have demonstrated a significant increase in the percentage of cells in the G2/M phase following treatment nih.gov.

Angiogenesis: Through the inhibition of pro-angiogenic RTKs like VEGFR-2, these compounds can disrupt the formation of new blood vessels, a process crucial for tumor growth and metastasis.

Interactive Data Table: Effects of 3-Hydrazonoindolin-2-one Analogs on Cellular Processes

| Compound Class | Cellular Process Affected | Key Molecular Events |

| 3-Hydrazonoindolin-2-ones | Apoptosis | Increased Bax/Bcl-2 ratio, Caspase-3/9 activation nih.gov |

| 3-Hydrazonoindolin-2-ones | Cell Cycle Arrest | Accumulation of cells in G2/M phase nih.gov |

| 3-Substituted Indolin-2-ones | Angiogenesis Inhibition | Inhibition of VEGFR-2 phosphorylation researchgate.net |

| 3-Hydrazonoindolin-2-ones | Proliferation Inhibition | Downregulation of phosphorylated Retinoblastoma (Rb) protein nih.govsemanticscholar.org |

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar

Influence of Substituent Effects on Biological Efficacy

The biological activity of 3-(phenoxyacetylhydrazono)-2-indolinone derivatives is profoundly influenced by the nature and placement of various substituents on both the isatin (B1672199) core and the phenoxyacetyl moiety. These modifications can alter the electronic, steric, and lipophilic properties of the molecule, thereby affecting its interaction with biological targets.

Research has consistently shown that the introduction of different functional groups can significantly modulate the biological efficacy of these compounds. For instance, in the context of anticancer activity, the presence of electron-withdrawing groups, such as halogens (e.g., chlorine, bromine) or a nitro group, on the isatin ring has been found to enhance cytotoxic effects in certain cancer cell lines. nih.govresearchsolutions.com Conversely, electron-donating groups like a methyl group at the C-5 position of the isatin ring have also been reported to be valuable for improving potential. nih.gov

Specifically, in a series of N-alkyl substituted isatins studied for their anticancer properties, a QSAR model revealed that the count of bromine atoms contributed negatively to the biological activity, suggesting that a reduction in the number of bromine substituents could be beneficial for designing more potent anticancer agents. jocpr.com Another study highlighted that for antitubercular activity, an electron-donating group at the C-5 position of the isatin moiety played a vital role in the enhanced activity of certain hybrids. nih.gov

On the phenoxyacetyl side of the molecule, substitutions also play a critical role. For example, in a study of bis(hydrazone-isatins), a methoxy (B1213986) group (an electron-donating group) on the benzene (B151609) ring resulted in higher radical scavenging ability, indicating enhanced antioxidant activity. mdpi.com This underscores the principle that even subtle electronic changes can lead to significant shifts in biological outcomes.

The following table summarizes the observed effects of various substituents on the biological activity of this compound and related isatin hydrazone derivatives.

| Scaffold Moiety | Substituent | Observed Effect on Biological Activity | Reference |

| Isatin Ring (C-5) | Electron-withdrawing groups (e.g., Cl, Br, NO₂) | Enhanced anticancer and antimicrobial activity. | nih.govresearchsolutions.com |

| Isatin Ring (C-5) | Electron-donating groups (e.g., CH₃) | Enhanced antitubercular and anticancer activity. | nih.govnih.gov |

| Phenoxy Ring (para-position) | Electron-donating groups (e.g., OCH₃) | Increased antioxidant activity. | mdpi.com |

| Isatin Ring | Bromine count | Negative correlation with anticancer activity in a QSAR model. | jocpr.com |

Positional Effects of Functional Groups on Activity and Selectivity

Beyond the nature of the substituent, its position on the molecular scaffold is a critical determinant of both the potency and selectivity of this compound derivatives. The spatial arrangement of functional groups dictates how the molecule fits into and interacts with the binding pocket of a biological target.

Studies on isatin derivatives have repeatedly demonstrated the importance of the substitution pattern. The C-5 position of the isatin ring is a particularly favorable position for modification. nih.gov For instance, the introduction of an electron-withdrawing group at positions 5, 6, or 7 of the indole (B1671886) ring can significantly increase the activity of hybrid compounds compared to the unsubstituted isatin. nih.gov However, mono-substitution at the C-5 position is often considered most favorable as it allows for beneficial control over electronic effects, lipophilicity, and other physicochemical properties. nih.gov

In one study, the substitution of a chlorine atom at the C-5 position of the isatin ring, combined with a morpholine (B109124) moiety, resulted in high inhibitory activity against human acetylcholinesterase (hAChE). researchgate.net This highlights how a specific substituent at a defined position can confer potent and selective activity against a particular enzyme.

The position of substituents on the arylhydrazone portion of the molecule is equally significant. For example, in a series of 3-(2-arylhydrazono)indolin-2-one derivatives designed as inhibitors of β-amyloid aggregation, a 4-isopropyl substituent on the phenylhydrazone moiety was found to be essential for maintaining potent activity. nih.gov

The table below illustrates the impact of positional variations of functional groups on the biological activity of isatin hydrazone derivatives.

| Scaffold | Substituent Position | Functional Group | Impact on Activity/Selectivity | Reference |

| Isatin Ring | C-5 | Chlorine (Cl) | High inhibitory activity against hAChE. | researchgate.net |

| Isatin Ring | C-5, C-6, or C-7 | Electron-withdrawing groups | Generally increases biological activity. | nih.gov |

| Phenylhydrazone Moiety | 4-position (para) | Isopropyl | Essential for potent β-amyloid anti-aggregation activity. | nih.gov |

| Benzene Ring (of phenoxy) | ortho-position | Nitro (NO₂) | Least active in a series of antioxidant compounds. | mdpi.com |

Stereochemical Considerations in Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of a drug candidate. Different stereoisomers (enantiomers or diastereomers) can exhibit distinct pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules like proteins and enzymes.

Furthermore, the N-methylation of the hydrazone nitrogen in a related series of compounds resulted in a more than 10-fold decrease in inhibitory potency against β-amyloid aggregation. nih.gov This suggests that the hydrogen on the hydrazone nitrogen may act as a crucial hydrogen bond donor in the interaction with the target peptide, and its removal or steric hindrance through methylation is detrimental to activity. nih.gov This finding underscores the importance of specific stereoelectronic features for biological function.

While detailed studies separating and evaluating the individual stereoisomers of this compound are not extensively reported in the reviewed literature, the existing evidence from related compounds strongly suggests that stereochemistry is a critical parameter to consider in the design and development of this class of molecules.

Application of QSAR Models for Predictive Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used in drug discovery to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By identifying the key physicochemical and structural properties (descriptors) that govern activity, QSAR models can be used to predict the efficacy of novel, yet-to-be-synthesized molecules, thereby guiding and accelerating the drug design process.

Several QSAR studies have been successfully applied to isatin derivatives, providing valuable insights for the development of new therapeutic agents. nih.govnih.gov For instance, a 2D-QSAR study on N-alkyl substituted isatins with anticancer activity developed a statistically significant model (r² = 0.92) which indicated that descriptors like the number of bromine atoms and the hydrophilic surface area negatively contributed to the biological activity. jocpr.com This model suggests that future designs should focus on analogues with fewer bromine atoms and decreased hydrophilic surface area to enhance anticancer potency. jocpr.com

In another study focused on developing inhibitors for the SARS CoV 3CL protease, QSAR models were built for a set of 81 isatin and indole-based compounds. nih.govresearchgate.net These models, developed using CORAL software, demonstrated good predictive ability and were used to identify key molecular fragments that contribute to the inhibitory activity. nih.govresearchgate.net The successful validation of these models provides a framework for the in silico screening and design of new, potent antiviral agents based on the isatin scaffold. nih.gov

The development of such predictive models is a crucial step towards rational drug design. They not only help in prioritizing the synthesis of the most promising candidates but also provide a deeper understanding of the molecular features essential for the desired pharmacological effect. nih.govnih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is extensively used to understand the binding modes of potential drug candidates and to screen virtual libraries of compounds against a specific biological target.

In the context of isatin-based hydrazones, molecular docking studies have been instrumental in identifying potential protein targets and elucidating key binding interactions. For instance, studies on analogous isatin-hydrazone derivatives have explored their binding affinity for a range of enzymes, including protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer. mdpi.commdpi.com

Docking simulations of isatin-hydrazones into the ATP-binding pocket of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, have revealed important interactions. These studies often show that the isatin (B1672199) core forms hydrogen bonds with the hinge region of the kinase, a critical interaction for kinase inhibition. mdpi.commdpi.com The phenoxyacetyl moiety of the title compound is predicted to extend into the active site, where it can form additional interactions with nearby amino acid residues, thereby enhancing binding affinity. mdpi.com

Similarly, docking studies against other kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have shown that isatin-hydrazones can act as Type I or Type II ATP-competitive inhibitors. mdpi.com The specific interactions often involve hydrogen bonding with key residues in the DFG motif and the hinge region of the ATP binding site. mdpi.com

Beyond kinases, molecular docking has been used to investigate the interaction of isatin derivatives with other targets. For example, docking studies have explored the binding of isatin-hydrazones to monoamine oxidases (MAO-A and MAO-B), enzymes involved in the metabolism of neurotransmitters. These simulations have predicted stable hydrogen bonds between the isatin NH group and residues like Asn181 in the enzyme's active site. doaj.orgresearchgate.net Other potential targets identified through docking for related oxindole (B195798) derivatives include lactate (B86563) dehydrogenase, which is relevant in the context of diseases like malaria. nih.gov

The following table summarizes representative findings from molecular docking studies on isatin-hydrazone derivatives against various protein targets.

| Target Protein | Key Interacting Residues (Predicted) | Predicted Binding Mode | Reference |

| Cyclin-Dependent Kinase 2 (CDK2) | Hinge region amino acids | ATP-competitive | mdpi.commdpi.com |

| Epidermal Growth Factor Receptor (EGFR) | DFG motif, hinge region | Type I ATP-competitive | mdpi.com |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | DFG motif, hinge region | Type I ATP-competitive | mdpi.com |

| Monoamine Oxidase A (MAO-A) | Asn181 | Competitive, Reversible | doaj.orgresearchgate.net |

| Lactate Dehydrogenase | Not specified | Potential Inhibition | nih.gov |

| EGR-1 Zinc-Finger Domain | Not specified | Targeted Binding | nih.gov |

Molecular Dynamics Simulations for Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is crucial for assessing the stability of a predicted binding pose and for understanding the conformational changes that may occur upon ligand binding.

For isatin-hydrazone derivatives, MD simulations have been employed to validate the stability of ligand-protein complexes identified through docking. doaj.orgresearchgate.netresearchgate.net These simulations typically run for several nanoseconds and analyze parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD over the course of the simulation suggests that the ligand remains securely bound in the active site.

For example, MD simulations performed on isatin-hydrazones complexed with MAO-A and MAO-B have shown that the predicted binding modes are stable throughout the simulation. doaj.orgresearchgate.net This stability lends credence to the docking results and supports the hypothesis that these compounds are effective inhibitors of these enzymes. Similarly, MD simulations have been used to confirm the stability of isatin derivatives in the active sites of other enzymes, further validating their potential as inhibitors. researchgate.net

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. Once a pharmacophore model is developed, it can be used as a 3D query to rapidly screen large databases of virtual compounds to identify new potential hits.

For isatin-based inhibitors, pharmacophore models have been developed based on the structures of known active compounds or from the ligand-protein complexes obtained through docking. dntb.gov.uanih.gov These models typically highlight the importance of the isatin scaffold for key hydrogen bonding interactions, along with other features contributed by various substituents.

For instance, a pharmacophore model for carbonic anhydrase inhibitors based on isatin derivatives was developed, which included features like hydrogen bond donors, hydrogen bond acceptors, and aromatic rings. dntb.gov.ua This model was then used to screen for new potential inhibitors. The basic pharmacophoric features of protein kinase inhibitors often include a moiety that binds to the hinge region, a spacer, and a flat heteroaromatic ring. nih.gov

In Silico Prediction of Biological Activities

In silico methods are widely used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, as well as their potential toxicity. These predictions are crucial in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles.

For a wide range of isatin-hydrazone derivatives, in silico ADME predictions have been performed. mdpi.comnih.gov These studies often use online tools and software to calculate properties such as lipophilicity (logP), aqueous solubility, and compliance with Lipinski's "rule of five," which provides a general guideline for drug-likeness. Many synthesized isatin-hydrazones have been shown to possess favorable, drug-like properties according to these in silico analyses. mdpi.comnih.gov

The following table provides a summary of the types of in silico predictions commonly performed for isatin-hydrazone derivatives.

| Predicted Property | Computational Method/Tool | Significance | Reference |

| Drug-likeness (Lipinski's Rule of Five) | SwissADME, etc. | Predicts oral bioavailability | mdpi.comnih.gov |

| ADME Properties | Various software | Predicts pharmacokinetic profile | nih.gov |

| Cytotoxicity | ProTox-II | Predicts potential toxicity | researchgate.net |

| Pharmacokinetics | SwissADME | Predicts absorption, distribution, metabolism, excretion | nih.gov |

Future Directions and Research Perspectives

Development of Highly Selective and Potent Analogs

A key direction for future research is the rational design and synthesis of 3-(phenoxyacetylhydrazono)-2-indolinone analogs with improved potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies have already revealed that substitutions on the isatin (B1672199) ring and the phenyl ring of the phenoxyacetyl moiety can significantly influence biological activity. mdpi.comnih.gov For instance, the introduction of halogen substituents at the 2,6-position of the C-ring of isatin-hydrazones has been shown to yield potent derivatives. nih.gov

Future work will likely involve:

Systematic modification of substituents: Researchers will continue to explore a wider range of chemical groups at various positions on the molecule to fine-tune its interaction with target proteins. This includes exploring different electronic and steric properties to optimize binding affinity and selectivity.

Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to analogs with improved pharmacokinetic profiles or reduced off-target effects.

Conformational restriction: Introducing cyclic structures or other rigidifying elements can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity.

These efforts will be guided by the goal of minimizing off-target interactions, which can lead to undesirable side effects, and maximizing the therapeutic index of these compounds.

Exploration of Novel Therapeutic Indications and Target Engagement

While much of the research on isatin-hydrazones has focused on their anticancer properties, the versatility of this scaffold suggests potential for a broader range of therapeutic applications. nih.govrsc.org Future investigations will aim to identify and validate new biological targets and disease indications for this compound and its analogs.

Potential areas for exploration include:

Neurodegenerative diseases: Given that some isatin derivatives have shown effects on pathways implicated in neurodegeneration, exploring their potential in conditions like Alzheimer's and Parkinson's diseases is a logical next step. nih.gov

Infectious diseases: The hydrazone moiety is a known pharmacophore in various antimicrobial agents. nanobioletters.comlongwood.edu Screening libraries of this compound derivatives against a panel of bacteria, fungi, and viruses could uncover new anti-infective leads. nanobioletters.comlongwood.edulongwood.edu This includes investigating their potential to modulate bacterial biofilm formation, a key factor in antibiotic resistance. longwood.edulongwood.edu

Inflammatory disorders: The anti-inflammatory properties of some isatin-based compounds warrant further investigation into their potential for treating chronic inflammatory diseases. nih.gov

Advanced target identification and validation techniques, such as chemical proteomics and genetic screening, will be instrumental in uncovering novel mechanisms of action and expanding the therapeutic potential of this chemical class.

Integration of Advanced Synthetic and Computational Methodologies

The synergy between modern synthetic chemistry and computational modeling is expected to accelerate the discovery and development of new this compound-based drugs. nih.govacs.org

Key advancements in this area will involve:

Computer-Aided Drug Design (CADD): Molecular docking and molecular dynamics simulations will continue to be crucial for predicting the binding modes of these compounds with their biological targets, such as protein kinases. mdpi.comnanobioletters.comnih.gov This allows for the in-silico screening of virtual libraries and the prioritization of candidates for synthesis.

Pharmacophore modeling and e-pharmacophore approaches: These ligand-based methods can help identify the key chemical features required for biological activity, guiding the design of new and more potent compounds. nih.gov

Novel synthetic routes: The development of more efficient and versatile synthetic methodologies will enable the creation of a wider diversity of analogs for biological evaluation. mdpi.comnih.gov This includes the use of green chemistry principles to make the synthesis process more environmentally friendly.

In silico ADME prediction: Computational tools that predict the absorption, distribution, metabolism, and excretion (ADME) properties of compounds are being increasingly used to identify candidates with favorable drug-like properties early in the drug discovery pipeline, reducing the likelihood of late-stage failures. mdpi.comnih.gov

The integration of these advanced techniques will streamline the drug discovery process, making it more efficient and cost-effective.

Potential for Multi-Targeted Therapeutic Strategies

The ability of some isatin-hydrazone derivatives to interact with multiple biological targets opens up the exciting possibility of developing multi-targeted therapies. nih.govmdpi.comresearchgate.net This approach is particularly relevant for complex diseases like cancer, where multiple signaling pathways are often dysregulated.

Future research in this area will focus on:

Rational design of multi-target ligands: By carefully designing the chemical structure, it may be possible to create single molecules that can simultaneously inhibit two or more key targets involved in a disease process. For example, some isatin-hydrazones have shown inhibitory activity against multiple receptor tyrosine kinases (RTKs) like EGFR, VEGFR-2, and FLT-3. mdpi.comresearchgate.net

Combination therapy approaches: Even when a single molecule is not designed to be multi-targeted, this compound derivatives could be used in combination with other drugs to achieve a synergistic therapeutic effect.

Systems biology approaches: Understanding the complex network of interactions within a cell or organism will be crucial for identifying the most effective combinations of targets for multi-targeted therapies.

The development of multi-targeted agents based on the this compound scaffold holds the promise of more effective and durable treatments for a variety of diseases.

Q & A

Q. What are the standard synthetic routes for 3-(Phenoxyacetylhydrazono)-2-indolinone, and how can reaction parameters be optimized to improve yield?

Methodological Answer: The compound is typically synthesized via condensation reactions between indolin-3-one derivatives and phenoxyacetyl hydrazine. Key parameters include:

- Solvent selection : Ethanol or acetic acid is preferred for facilitating Schiff base formation.

- Molar ratios : A 1:1 molar ratio of indolin-3-one to hydrazine derivative minimizes side products.

- Temperature and time : Refluxing for 45–60 minutes at 70–80°C ensures completion .

- Crystallization : Ethanol is used for recrystallization, yielding 60–75% pure product.

Data Table :

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | Ethanol | +15% purity |

| Reaction Temperature | 80°C | +20% yield |

| Molar Ratio (1:1) | Indolin-3-one : Hydrazine | -10% byproducts |

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Confirms carbonyl (C=O, ~1680 cm⁻¹) and hydrazone (C=N, ~1600 cm⁻¹) groups. NH/OH stretches (~3300–3400 cm⁻¹) indicate tautomeric forms .

- NMR : ¹H NMR identifies aromatic protons (δ 6.8–8.3 ppm) and hydrazone protons (δ 8.6 ppm). ¹³C NMR resolves carbonyl carbons (~165 ppm) and aromatic systems .

- Mass Spectrometry : EI-MS provides molecular ion peaks (e.g., m/z 401 [M–1]⁺) and fragmentation patterns to verify stability .

- Elemental Analysis : Validates purity (e.g., C 59.70% vs. found 59.68%) .

Advanced Research Questions

Q. How do structural modifications at the hydrazone moiety influence kinase inhibitory activity?

Methodological Answer:

- Substituent Effects : Introducing electron-donating groups (e.g., methoxy at C-6) enhances tubulin polymerization inhibition (IC₅₀ = 0.5–0.9 µM) by improving binding to the colchicine site .

- Mannich Base Derivatives : Adding piperidine or morpholine groups via N-Mannich reactions (e.g., compound 5b ) increases solubility and VEGFR2 inhibition (IC₅₀ < 1 µM) .

- Tautomerism : The (E/Z)-hydrazone configuration affects binding to kinase ATP pockets. X-ray crystallography or DFT calculations are recommended to resolve tautomeric equilibria .

Q. How can contradictions in biological activity data between in vitro and in vivo models be addressed?

Methodological Answer:

- Bioavailability Studies : Poor solubility of 2-indolinones often limits in vivo efficacy. Use pharmacokinetic profiling (e.g., HPLC-MS) to assess plasma stability and tissue distribution .

- Synergistic Formulations : Co-administration with solubilizing agents (e.g., cyclodextrins) or synergistic phytochemicals (e.g., tryptanthrin) enhances bioavailability .

- Metabolite Identification : LC-MS/MS can detect active metabolites (e.g., 1-(2,6-dichlorophenyl)-2-indolinone) formed via oxidative degradation .

Q. What strategies resolve discrepancies in spectroscopic data due to tautomerism in hydrazone derivatives?

Methodological Answer:

- Variable Temperature NMR : Conduct experiments at 25–60°C to observe tautomeric shifts (e.g., keto-enol equilibria).

- X-ray Crystallography : Determines the dominant tautomer in the solid state. For example, the (E)-configuration is stabilized by intramolecular hydrogen bonding .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict tautomer stability and correlate with experimental IR/NMR data .

Q. How can structure-activity relationship (SAR) studies guide the design of dual-targeting 2-indolinones (e.g., kinase inhibition and antioxidant activity)?

Methodological Answer:

- Core Modifications : Introduce pyridyl or thienyl groups (e.g., SU5208) to enhance VEGFR2 inhibition while retaining the indolinone scaffold for Nrf2/ARE pathway activation .

- Pharmacophore Hybridization : Combine hydrazone moieties with antioxidant pharmacophores (e.g., phenolic groups) to target oxidative stress in cancer models .

- In Silico Screening : Use Schrödinger Maestro for docking studies to prioritize compounds with dual binding to Keap1 and kinase domains .

Data Contradiction Analysis

Q. Conflicting reports on the role of chloride ions in 2-indolinone stability: How to reconcile these findings?

Methodological Answer:

- Context-Dependent Effects : Chloride ions may accelerate degradation under UV-activated persulfate conditions (e.g., forming 2-indolinone radicals) but stabilize compounds in acidic buffers .

- Experimental Replication : Conduct stability assays under controlled pH and ionic strength (e.g., phosphate vs. acetate buffers) to isolate chloride effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.